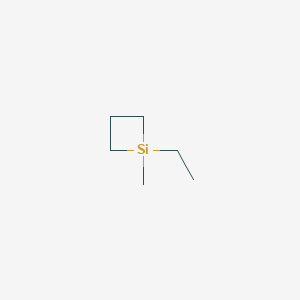

1-Ethyl-1-methylsiletane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-1-methylsiletane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Si/c1-3-7(2)5-4-6-7/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCRFOXOVWMMGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si]1(CCC1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001304370 | |

| Record name | 1-Ethyl-1-methylsilacyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-45-7 | |

| Record name | 1-Ethyl-1-methylsilacyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-1-methylsilacyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001304370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Ethyl 1 Methylsiletane and Analogous Siletane Systems

Intramolecular Cyclization Protocols for Four-Membered Silicon Rings

With a suitable precursor in hand, the formation of the siletane ring is achieved through intramolecular cyclization. Several distinct protocols have been developed, each with its own mechanistic basis and applicability.

One of the most established methods for siletane synthesis is the intramolecular Wurtz-Fittig type reaction. This approach utilizes a γ-halopropylsilane as the precursor and a strong reducing agent or base, typically an alkali metal like magnesium or lithium. The reaction is believed to proceed through the formation of an organometallic intermediate at the terminal carbon of the propyl chain. This carbanionic center then undergoes an intramolecular nucleophilic substitution (SNi), attacking the silicon atom and displacing a halide to form the cyclic structure.

For example, the synthesis of 1,1-dimethylsiletane (B1582811) is commonly achieved by reacting (3-chloropropyl)dimethylchlorosilane with magnesium metal. This general principle is adaptable for 1-Ethyl-1-methylsiletane, starting from (3-chloropropyl)ethylmethylchlorosilane. Lewis basic salts can also promote the coupling of organosilanes with electrophiles, a principle that can be applied to intramolecular ring closure. nih.gov

Transition metal catalysis offers a powerful and often milder alternative for the formation of C-Si bonds and has been applied to the synthesis of siletanes. sioc-journal.cn These methods can involve various mechanisms, including reductive elimination from a metallacyclic intermediate or intramolecular C-H activation/silylation.

Palladium, rhodium, and nickel complexes are frequently employed. sioc-journal.cn For instance, a di-functional precursor, such as a γ-alkenylhydrosilane, can undergo an intramolecular hydrosilylation reaction catalyzed by a platinum or rhodium complex to yield the corresponding siletane. The development of catalysts for dehydrocoupling has also provided routes to oligo- and polysilanes, and the underlying mechanisms involving metal-silylene intermediates can be relevant to cyclization. dtic.mil While less common for simple siletanes, these methods are valuable for constructing more complex, functionalized siletane systems under controlled conditions.

Radical cyclizations provide another distinct pathway to siletanes. rsc.org In this approach, a radical is generated on the terminal carbon of the propyl chain of the precursor. This radical then attacks the silicon atom in an intramolecular homolytic substitution (SHi) reaction.

A common method involves the use of a precursor like (3-bromopropyl)hydrosilane. The reaction is initiated by a radical initiator, such as AIBN (azobisisobutyronitrile), in the presence of a radical mediator like tributyltin hydride. The tributyltin radical abstracts the bromine atom, generating a primary alkyl radical at the γ-position. This radical rapidly cyclizes onto the silicon atom, displacing the hydrogen atom to form the siletane ring and regenerating the tributyltin radical to continue the chain reaction. The kinetics of such 5-exo cyclizations for acylsilanes have been studied, showing them to be rapid processes. capes.gov.br

Silicon-Mediated Ring Contraction and Expansion Methodologies Relevant to Siletane Synthesis

Beyond direct cyclization of linear precursors, siletanes can be accessed through ring-restructuring reactions. These methods involve either the contraction of a larger silicon-containing ring or the expansion of a smaller one. wikipedia.orgetsu.edu

Ring Expansion: A notable example is the reaction of silacyclopropanes with carbenes or carbenoids. The carbene can insert into one of the Si-C bonds of the three-membered ring, resulting in a four-membered siletane. Another approach involves the thermal or photochemical rearrangement of certain silicon-containing bicyclic systems. For instance, 2-ethoxycarbonyl-1-silacyclobutanes have been synthesized via intramolecular C-H insertion of carbenes and were subsequently shown to undergo thermal ring-expansion. rsc.org

Ring Contraction: While less common for siletane synthesis, ring contractions of larger silacycles, such as silacyclopentanes or silacyclohexanes, can be envisioned. etsu.edu These reactions often proceed through cationic intermediates, such as those generated in pinacol-type rearrangements, where the migration of an endocyclic bond leads to a smaller ring. wikipedia.org Such transformations are often driven by the relief of strain or the formation of a more stable carbocation intermediate.

These methods are particularly useful for generating substituted or functionalized siletanes that may be difficult to access through direct cyclization.

Comparative Analysis of Synthetic Yields and Selectivity in Siletane Derivatives

The choice of synthetic methodology for a particular siletane derivative depends on factors such as precursor availability, desired substitution pattern, and scalability. The yields and selectivity can vary significantly between different approaches.

The base-mediated Wurtz-type cyclization is often robust and high-yielding for simple, unfunctionalized siletanes. However, its strongly reductive conditions can limit its compatibility with sensitive functional groups. Transition metal-catalyzed methods may offer higher functional group tolerance and opportunities for asymmetric synthesis, but catalyst cost and optimization can be drawbacks. Radical cyclizations are known for their mild conditions and tolerance of various functional groups but may sometimes suffer from side reactions like intermolecular coupling or reduction.

Below is a comparative table of yields for various siletane synthesis methodologies reported in the literature.

| Siletane Derivative | Synthetic Method | Precursor | Catalyst/Reagent | Yield (%) | Reference/Analogy |

| 1,1-Dimethylsiletane | Base-Mediated (Wurtz) | (3-Chloropropyl)dimethylchlorosilane | Mg | 60-70% | Analogous to standard literature preparations |

| Silafluorenes | Radical Cyclization | Biphenyl-2-hydrosilanes | TBPB | up to 92% | rsc.org |

| 2-Ethoxycarbonyl-1-silacyclobutanes | Carbene C-H Insertion | α-(Di-tert-butylsilyl)-α-diazoacetates | Photochemical (hν) | 50-65% | rsc.org |

| Functionalized Siletanes | Transition-Metal Catalysis | γ-Alkenylhydrosilanes | Pt or Rh complexes | Variable (40-80%) | Based on general hydrosilylation principles nih.gov |

| 1,3-Oxazinane-2,5-diones | Intramolecular Cyclization | N-Cbz-protected diazoketones | Silica-supported HClO₄ | 66-90% | frontiersin.org |

This table is interactive and provides a summary of yields for related cyclization reactions that form the basis for siletane synthesis.

The data indicates that high yields can be achieved with multiple methodologies, but the optimal choice is highly dependent on the specific target molecule's structure and functional groups. For a simple alkyl-substituted compound like this compound, the traditional base-mediated Wurtz-type cyclization of (3-halopropyl)ethylmethylsilane would likely be a direct and efficient method.

Advanced Purification Techniques for Cyclic Organosilicon Compounds

The purification of cyclic organosilicon compounds, including siletanes like this compound, is a critical step to ensure high purity for subsequent applications. The inherent reactivity of the strained silacyclobutane (B14746246) ring, particularly its susceptibility to ring-opening reactions, necessitates the use of carefully selected and optimized purification methods. acs.org Advanced techniques often involve a combination of distillation, chromatography, and specialized reactive separation processes.

Fractional Distillation and Reactive Distillation:

Fractional distillation is a fundamental technique for separating compounds with different boiling points. For volatile and thermally stable organosilicon compounds, this method can be highly effective. The efficiency of the separation is dependent on the difference in boiling points between the desired siletane and any impurities, as well as the design of the distillation column.

In cases where impurities have close boiling points or form azeotropes with the product, reactive distillation offers a significant advantage. ntnu.noresearchgate.netsegovia-hernandez.com This process combines chemical reaction and distillation in a single unit. For instance, if the crude siletane mixture contains reactive impurities such as chlorosilanes, introducing a reagent that selectively reacts with these impurities to form non-volatile products can facilitate their separation during distillation. ntnu.noresearchgate.netsegovia-hernandez.com The production of high-purity silane (B1218182) often employs reactive distillation to remove chlorosilane intermediates. ntnu.noresearchgate.netsegovia-hernandez.com

Chromatographic Methods:

Chromatography is a powerful tool for the purification of organosilicon compounds, offering high resolution and applicability to a wide range of compounds.

Gas Chromatography (GC): For volatile and thermally stable siletanes, preparative gas chromatography can provide very high purity samples. The choice of the stationary phase is crucial for achieving optimal separation. Element-specific detectors, such as microwave-induced helium plasma spectrometry, can be coupled with GC for the sensitive and selective detection of organosilicon compounds. acs.org

Column Chromatography: While effective for many organic compounds, column chromatography of siletanes must be approached with caution. The polar stationary phases, such as silica (B1680970) gel or alumina, can promote the hydrolytic ring-opening of the strained silacyclobutane ring, leading to the formation of silanols. acs.org The use of less polar, deactivated stationary phases and non-polar eluents can mitigate this issue.

Adsorption and Membrane Separation:

For the removal of trace impurities, adsorption techniques can be employed. Passing the crude siletane mixture through a bed of a suitable adsorbent, such as porous granular charcoal or magnesium silicate, can effectively remove specific impurities. google.com

Membrane gas separation is another advanced technique that has been investigated for the fine purification of silanes to remove chlorosilanes. researchgate.net This method relies on the differential permeability of the components of a gas mixture through a membrane and could potentially be adapted for the purification of volatile siletanes.

A comparison of advanced purification techniques is provided in the table below.

| Purification Technique | Principle of Separation | Advantages | Potential Challenges |

| Reactive Distillation | Combined reaction and distillation | Increased conversion, separation of azeotropes | Catalyst deactivation, complex process design |

| Preparative Gas Chromatography | Differential partitioning between mobile and stationary phases | High purity achievable | Limited sample capacity, requires thermal stability |

| Column Chromatography (with caution) | Adsorption/partition on a solid stationary phase | Versatile, applicable to a wide range of compounds | Potential for ring-opening of strained silacycles |

| Adsorption | Selective binding of impurities to an adsorbent | Effective for trace impurity removal | Adsorbent capacity and selectivity |

| Membrane Gas Separation | Differential permeability through a membrane | Energy efficient, continuous process | Membrane fouling, selectivity limitations |

Computational and Theoretical Investigations of 1 Ethyl 1 Methylsiletane Electronic Structure and Reactivity

Quantum Chemical Methodologies Applied to Siletane Ring Systems

The investigation of siletane ring systems, including 1-Ethyl-1-methylsiletane, heavily relies on quantum chemical methodologies. These computational tools provide insights into molecular structures, energies, and electronic properties that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) Studies on Siletane Stability and Bonding

Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the electronic structure of molecules. DFT calculations, particularly with hybrid functionals like B3LYP, have been instrumental in determining the stability and bonding characteristics of siletane derivatives. These studies typically involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm that the structure is a true minimum on the potential energy surface.

For this compound, DFT calculations would predict key geometrical parameters such as bond lengths and angles. Based on studies of similar alkyl-substituted siletanes, the endocyclic Si-C bond lengths are expected to be around 1.89 Å, and the C-C bond lengths within the ring are approximately 1.56 Å. The internal ring angles are significantly distorted from the ideal tetrahedral angle of 109.5°, with the C-Si-C angle being particularly acute, in the range of 80-82°. This angular distortion is a primary contributor to the ring strain.

Table 1: Representative DFT (B3LYP/6-31G) Calculated Geometrical Parameters for an Alkyl-Substituted Siletane Ring*

| Parameter | Calculated Value |

| Si-C (ring) Bond Length | 1.89 Å |

| C-C (ring) Bond Length | 1.56 Å |

| C-Si-C Bond Angle | 81.5° |

| Si-C-C Bond Angle | 88.0° |

| C-C-C Bond Angle | 92.5° |

Note: The data presented is representative of alkyl-substituted siletanes and serves as an estimate for this compound.

Ab Initio Calculations for Electronic Structure Elucidation

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a rigorous framework for studying the electronic structure of molecules from first principles, without empirical parameterization. wikipedia.org These methods are crucial for obtaining accurate energies and wavefunctions, which are fundamental to understanding the electronic properties of this compound.

Theoretical Analysis of Ring Strain Energy in Four-Membered Silicon Heterocycles

Four-membered rings, such as siletane, are inherently strained due to the deviation of bond angles from their ideal values. libretexts.org The theoretical analysis of ring strain energy (RSE) is crucial for understanding the thermodynamic stability and reactivity of these molecules. RSE can be calculated using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction, thus minimizing errors in the calculated energy difference.

For siletanes, the RSE is influenced by several factors, including the identity of the atoms in the ring and the substituents attached to them. The introduction of a silicon atom in a four-membered ring, as compared to cyclobutane, alters the ring strain due to the longer Si-C bonds and the different preferred bond angles for silicon. Computational studies on substituted siletanes have shown that alkyl groups, such as the ethyl and methyl groups in this compound, can have a stabilizing effect, slightly reducing the ring strain compared to the parent siletane. researchgate.netchemrxiv.org The calculated RSE for silacyclobutane (B14746246) is typically in the range of 20-25 kcal/mol.

Table 2: Calculated Ring Strain Energies (RSE) for Cyclobutane and Silacyclobutane

| Compound | Ring Strain Energy (kcal/mol) |

| Cyclobutane | ~26 |

| Silacyclobutane | ~22 |

Note: These are typical literature values and the RSE for this compound is expected to be in a similar range, potentially slightly lower due to alkyl substitution.

Frontier Molecular Orbital (FMO) Analysis for Predicting Siletane Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and spatial distributions of the HOMO and LUMO of this compound provide valuable insights into its electrophilic and nucleophilic character and its propensity to undergo various reactions.

The HOMO of this compound is expected to be primarily located on the strained Si-C bonds of the ring, making these bonds susceptible to attack by electrophiles. The LUMO, on the other hand, is likely to be an antibonding orbital associated with the Si-C bonds, indicating that the silicon atom is a potential site for nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the kinetic stability of the molecule; a smaller gap generally implies higher reactivity. researchgate.net

Computational studies on analogous systems suggest that the HOMO-LUMO gap for alkyl-substituted siletanes is in the range of 6-7 eV. The presence of ethyl and methyl groups on the silicon atom will subtly influence the energies of the frontier orbitals through inductive effects.

Table 3: Representative Calculated Frontier Molecular Orbital Energies for an Alkyl-Substituted Siletane

| Molecular Orbital | Energy (eV) |

| HOMO | -9.5 |

| LUMO | -0.5 |

| HOMO-LUMO Gap | 9.0 |

Note: These values are illustrative and based on calculations of similar siletane derivatives. The exact values for this compound would require specific calculations.

Molecular Dynamics Simulations of Siletane Ring Conformations and Dynamics

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations of this compound would allow for the exploration of its conformational landscape and the dynamics of ring puckering.

The siletane ring is not planar and exists in a puckered conformation. MD simulations can model the interconversion between different puckered forms and determine the free energy barrier for this process. These simulations can also provide insights into the flexibility of the ethyl and methyl substituents and their influence on the ring dynamics. By simulating the molecule at different temperatures, one can study how thermal energy affects its structure and dynamics, which is crucial for understanding its behavior in realistic chemical environments.

Computational Prediction of Reaction Pathways and Transition States for Siletane Transformations

A significant application of computational chemistry is the prediction of reaction pathways and the characterization of transition states. For this compound, computational methods can be used to investigate various potential transformations, such as ring-opening reactions, pyrolysis, and reactions with other chemical species.

By mapping the potential energy surface for a given reaction, it is possible to identify the minimum energy pathway that connects reactants to products. The highest point along this pathway corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For siletanes, ring-opening reactions are of particular interest due to the release of ring strain. Computational studies can elucidate the mechanism of these reactions, for example, whether they proceed through a concerted or a stepwise mechanism. In the context of pyrolysis, theoretical calculations can predict the initial bond-breaking events and the subsequent decomposition products. For instance, studies on the pyrolysis of 1,1-dimethylsilacyclobutane have shown that the initial step is the cleavage of a Si-C bond, leading to a diradical intermediate.

Table 4: Calculated Activation Energies for a Representative Siletane Ring-Opening Reaction

| Reaction Step | Activation Energy (kcal/mol) |

| Si-C Bond Cleavage (Initiation) | ~60-70 |

| Subsequent Rearrangement/Decomposition | Varies depending on pathway |

Note: This data is based on computational studies of similar siletane pyrolysis and serves as an estimate for the energetic barriers involved in the transformation of this compound.

Vibrational Spectroscopy Simulation and Interpretation for Siletane Derivatives

Computational vibrational spectroscopy has emerged as a powerful tool for elucidating the molecular structure and dynamics of cyclic organosilicon compounds, including siletane derivatives like this compound. nih.govarxiv.org Through the simulation of infrared (IR) and Raman spectra, researchers can predict and interpret the vibrational modes of these molecules, providing insights that are often challenging to obtain solely from experimental data. cardiff.ac.ukresearchgate.net These simulations are typically performed using quantum mechanical methods, with Density Functional Theory (DFT) being a widely employed approach due to its balance of accuracy and computational efficiency. youtube.com

The theoretical foundation for these simulations lies in the calculation of the Hessian matrix, which describes the second derivatives of the energy with respect to the atomic coordinates. researchgate.net Diagonalization of this matrix yields the harmonic vibrational frequencies and the corresponding normal modes, which represent the collective motions of the atoms for each vibration. researchgate.net To enhance the agreement between theoretical and experimental spectra, the calculated frequencies are often scaled to account for anharmonicity and other systematic errors inherent in the computational methods. researchgate.net

For siletane derivatives, vibrational analysis reveals a complex spectrum characterized by a significant mixing of vibrational modes, a common feature in cyclic systems. youtube.com However, certain characteristic frequencies can be assigned to specific functional groups and motions of the siletane ring. For instance, a notable feature in the infrared spectra of many silacyclobutanes is a signature band appearing around 1130 cm⁻¹, which has been attributed to the α-CH2 in-phase wagging vibration. youtube.com This mode is particularly sensitive to the neighboring silicon atom. youtube.com

The vibrational spectrum of this compound is expected to exhibit a combination of modes arising from the siletane ring, the methyl group, and the ethyl group. The modes can be broadly categorized as stretching, bending, wagging, twisting, and rocking vibrations. The presence of both ethyl and methyl substituents on the silicon atom leads to a more complex spectrum compared to symmetrically substituted or unsubstituted silacyclobutanes.

Below is a representative table of calculated vibrational frequencies and their assignments for this compound, based on computational studies of structurally related siletane derivatives. These assignments provide a detailed picture of the molecule's vibrational behavior.

| Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment | Description |

|---|---|---|

| ~2960-2980 | ν_as(CH₃) | Asymmetric C-H stretching of the methyl and ethyl groups |

| ~2870-2950 | ν_s(CH₂) / ν_s(CH₃) | Symmetric C-H stretching of the methylene (B1212753) and methyl groups |

| ~1450-1470 | δ(CH₂) / δ(CH₃) | CH₂ and CH₃ scissoring/bending modes |

| ~1250 | δ_s(Si-CH₃) | Symmetric deformation of the Si-CH₃ group |

| ~1130 | ω(α-CH₂) | In-phase wagging of the CH₂ group adjacent to the silicon atom (siletane ring) youtube.com |

| ~1010-1050 | ν(C-C) | C-C stretching of the ethyl group |

| ~950-1000 | Ring deformation | Breathing and deformation modes of the siletane ring |

| ~800-900 | ρ(CH₂) / ρ(CH₃) | Rocking modes of the methylene and methyl groups |

| ~650-750 | ν(Si-C) | Stretching vibrations of the Si-C bonds in the ring and with the substituents |

| ~400-500 | Si-C bending | Bending modes involving the silicon atom and its carbon neighbors |

| < 200 | Ring puckering | Low-frequency ring puckering motion of the siletane ring |

Mechanistic Studies of 1 Ethyl 1 Methylsiletane Ring Opening Reactions

Initiation Mechanisms for Ring-Opening Polymerization (ROP) of Siletanes

The initiation of ROP for siletanes can be broadly categorized into anionic, cationic, and coordination polymerization mechanisms.

Anionic ring-opening polymerization (AROP) is a common method for synthesizing polysiloxanes. The process is initiated by a nucleophilic attack on the silicon atom in the siletane ring. Strong bases are typically used as initiators, which form free lactam anions. The initiation step involves the ring opening of the lactam and the subsequent formation of a primary amine anion. This amine anion, being more basic than the initial lactam anion, facilitates a rapid proton exchange to form a new lactam anion and an ω-aminoacyllactam. The propagation then proceeds by the repeated nucleophilic attack of the lactam anion on the endocyclic carbonyl group of the non-ionic growth center.

The active centers in AROP are typically silanolate anions, which are generated by the reaction of an initiator, such as an alkali metal hydroxide or silanolate, with the siletane monomer. The polymerization propagates through the nucleophilic attack of the growing polymer chain's silanolate end on another monomer molecule. This process continues until the monomer is consumed or the reaction is terminated. The living nature of this polymerization, in the absence of termination or chain transfer reactions, allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.

| Initiator Type | Example | Mechanism |

| Alkali Metal Hydroxides | KOH, NaOH | Nucleophilic attack by hydroxide ion on the silicon atom of the siletane ring. |

| Alkali Metal Silanolates | R3SiOK | Direct formation of the propagating silanolate species. |

| Organolithium Reagents | n-BuLi | Nucleophilic addition to the silicon atom, leading to ring opening. |

This table illustrates common initiators for the anionic ring-opening polymerization of siletanes.

Cationic ring-opening polymerization (CROP) of siletanes is initiated by electrophilic species, typically strong protic acids or their derivatives. gelest.com The initiation involves the protonation of an oxygen atom (if present in the ring) or the direct attack on a silicon-carbon bond by the cationic initiator. encyclopedia.pub This leads to the formation of a reactive cationic species, such as a silylium ion or a tertiary oxonium ion, which then propagates the polymerization by attacking other monomer units. gelest.commdpi.com

Strong acids like trifluoromethanesulfonic acid (triflic acid) are effective initiators for CROP. encyclopedia.pub The mechanism is complex and can involve side reactions such as backbiting, where the growing polymer chain attacks itself, leading to the formation of cyclic oligomers. nih.gov The choice of solvent and reaction temperature can significantly influence the extent of these side reactions. nih.gov Photochemically generated protic acids and silylium cations have also been utilized to initiate CROP, offering temporal control over the polymerization process. mdpi.comnih.gov

| Initiator Type | Example | Mechanism |

| Protic Acids | H2SO4, CF3SO3H | Protonation of a heteroatom in the ring or cleavage of a Si-C bond. encyclopedia.pubmdpi.com |

| Lewis Acids | SnCl4 | Coordination to a heteroatom, followed by ring opening to form a carbocationic species. encyclopedia.pub |

| Photoacid Generators | Diphenyliodonium salts | Photochemical generation of a strong acid that initiates polymerization. mdpi.com |

This table presents various initiators used in the cationic ring-opening polymerization of siletanes.

Coordination polymerization of siletanes is catalyzed by transition metal complexes. wikipedia.org This method offers the potential for stereospecific polymerization, leading to polymers with controlled tacticity. uomustansiriyah.edu.iq The mechanism involves the coordination of the siletane monomer to the metal center of the catalyst, followed by the insertion of the monomer into the metal-polymer bond. youtube.comyoutube.com This process, often referred to as insertion polymerization, is a key feature of coordination polymerization. youtube.com

Ziegler-Natta catalysts, which are typically based on titanium and aluminum compounds, are well-known examples of catalysts used in coordination polymerization. uomustansiriyah.edu.iqyoutube.com The active site of the catalyst plays a crucial role in determining the stereochemistry of the resulting polymer. uomustansiriyah.edu.iq The process is repeated to form the polymer chain, and once the desired molecular weight is achieved, the polymer can be detached from the catalyst. youtube.com

| Catalyst Type | Example | Key Features |

| Ziegler-Natta | TiCl4/Al(C2H5)3 | Heterogeneous or homogeneous systems, can produce stereoregular polymers. uomustansiriyah.edu.iqyoutube.com |

| Metallocene | Kaminsky catalyst | Homogeneous catalysts, often require a co-catalyst like MAO. wikipedia.org |

| Post-metallocene | Various | Offer potential for incorporating polar monomers. wikipedia.org |

This table summarizes different catalyst systems employed in the coordination polymerization of siletanes.

Kinetic Investigations of Siletane Ring-Opening Processes

Kinetic studies of siletane ring-opening provide crucial insights into the reaction mechanism and the factors that influence the polymerization rate. These investigations often involve monitoring the disappearance of the monomer or the appearance of the polymer over time using techniques like spectroscopy and chromatography. The rate of polymerization is influenced by several factors, including the type and concentration of the initiator, the monomer concentration, the solvent, and the temperature.

For instance, the kinetics of CROP of cyclosiloxanes initiated by trifluoromethanesulfonic acid have been studied, revealing the complex nature of the polymerization process. semanticscholar.org Theoretical calculations, such as the CBS-QB3 method, have been employed to determine the rate parameters and thermochemical data for the ring-opening of cycloalkanes, providing a deeper understanding of the elementary reaction steps. arxiv.orgresearchgate.net These computational studies have highlighted the importance of biradical intermediates in the thermal decomposition of cyclic hydrocarbons. arxiv.org

Influence of Substituents on Ring Strain Release and Reactivity in Siletane Derivatives

The reactivity of siletane derivatives in ring-opening polymerization is significantly influenced by the substituents on the silicon atom and the carbon atoms of the ring. These substituents can affect the ring strain of the monomer, the stability of the propagating species, and the steric hindrance around the reactive center.

Ring strain is a major driving force for the ROP of small-ring siletanes. The deviation of bond angles from the ideal tetrahedral geometry in a four-membered siletane ring leads to significant strain energy. libretexts.org The release of this strain upon polymerization provides a thermodynamic driving force for the reaction. mdpi.com The nature of the substituents can modulate this ring strain. For example, bulky substituents may increase ring strain due to steric interactions. researchgate.net

Furthermore, the electronic effects of substituents play a critical role. Electron-withdrawing groups can increase the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack in anionic ROP. Conversely, electron-donating groups can stabilize cationic intermediates in cationic ROP. The incorporation of silicon into a strained ring system can unlock unusual reactivity, as demonstrated by the altered acidity of a silane (B1218182) within a bicyclic scaffold. nih.gov

Elucidation of Side Reactions and Competing Pathways in Siletane Polymerization

The polymerization of siletanes is often accompanied by side reactions that can affect the molecular weight, structure, and properties of the final polymer. A common side reaction in both anionic and cationic ROP is "backbiting" or intramolecular chain transfer. nih.govdigitellinc.com This process involves the attack of the active center of a growing polymer chain on a silicon atom along its own chain, leading to the formation of cyclic oligomers and a broadening of the molecular weight distribution. digitellinc.com

In cationic ROP, intermolecular chain transfer reactions can also occur, where the active center is transferred from one polymer chain to another. nih.gov These transfer reactions can lead to a less controlled polymerization process. The presence of impurities, such as water, can also lead to termination reactions, where the growing polymer chain is deactivated. youtube.com

Recent research has focused on suppressing these side reactions. For example, it has been shown that larger macrocyclic siloxanes can act as both monomers and ligands for catalysts, leading to a significant enhancement in the polymerization rate and a suppression of the backbiting reaction. digitellinc.com Understanding and controlling these side reactions is crucial for the synthesis of well-defined polysiloxanes with desired properties.

Chain Transfer and Termination Mechanisms in Siletane Polymerization

The ring-opening polymerization (ROP) of siletanes, such as 1-Ethyl-1-methylsiletane, is a chain-growth process that, under ideal anionic conditions, can proceed as a living polymerization. In a true living polymerization, chain transfer and termination reactions are absent, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. However, in practice, various chemical processes can lead to the cessation of polymer chain growth (termination) or the transfer of the active center to another molecule (chain transfer).

Chain Transfer Mechanisms

Chain transfer reactions involve the termination of a growing polymer chain with the simultaneous initiation of a new chain. This process reduces the average molecular weight of the resulting polymer. In the context of siletane polymerization, several chain transfer pathways can be considered, primarily influenced by the presence of impurities or intentionally added chain transfer agents.

Chain Transfer to Monomer: In this process, the active anionic center at the end of a growing polymer chain abstracts a proton or an alkyl group from a monomer molecule. This terminates the original chain and creates a new anionic species from the monomer, which can then initiate a new polymer chain. While specific kinetic data for this compound is not extensively documented in the literature, the general mechanism can be illustrated as follows:

Growing Polymer Chain: ~[Si(Et)(Me)-(CH₂)₃]ₙ⁻ Li⁺

Monomer: Si(Et)(Me)(CH₂)₃

Reaction: The propagating carbanion can potentially abstract a proton from the ethyl or methyl group on an unreacted siletane monomer, though this is generally less favorable than propagation.

Chain Transfer to Polymer (Backbiting): Intramolecular chain transfer, commonly referred to as "backbiting," can occur where the active center of a growing chain attacks a silicon atom along its own backbone. This results in the formation of a cyclic oligomer and a new, shorter active polymer chain. This process is a significant consideration in the ring-opening polymerization of cyclosiloxanes and can be inferred to occur in siletane polymerization as well, affecting the final molecular weight distribution and producing cyclic byproducts.

Chain Transfer to a Chain Transfer Agent: Chain transfer agents can be intentionally added to control the molecular weight of the polymer. For silicon-containing polymers, substances with acidic protons or reactive Si-H bonds can act as chain transfer agents. Although specific agents for this compound polymerization are not detailed in available research, analogous reactions with other organosilicon polymers suggest that compounds like silanes could serve this purpose.

The general efficiency of a chain transfer agent is given by its chain transfer constant (Cₜᵣ), which is the ratio of the rate constant of chain transfer (kₜᵣ) to the rate constant of propagation (kₚ).

| Type of Chain Transfer | Description | Effect on Polymer |

| To Monomer | Active center abstracts an atom from a monomer molecule. | Limits maximum achievable molecular weight. |

| To Polymer (Backbiting) | Active center attacks its own polymer backbone, forming cyclic oligomers. | Broadens molecular weight distribution and produces cyclic species. |

| To Chain Transfer Agent | Active center reacts with an added agent to terminate the chain and initiate a new one. | Reduces average molecular weight; allows for molecular weight control. |

Termination Mechanisms

Termination reactions result in the irreversible deactivation of the propagating chain end, ceasing polymer growth without the initiation of a new chain. In the anionic ROP of siletanes, termination typically occurs due to the presence of impurities or the deliberate addition of a terminating agent.

Termination by Impurities: Protic impurities such as water, alcohols, or carboxylic acids are potent terminating agents in anionic polymerization. The highly reactive carbanion at the propagating chain end will readily abstract a proton from these impurities, leading to a neutral, "dead" polymer chain.

Reaction with Water: ~[Si(Et)(Me)-(CH₂)₃]ₙ⁻ Li⁺ + H₂O → ~[Si(Et)(Me)-(CH₂)₃]ₙ-H + LiOH

Intentional Termination: In many synthetic procedures, the polymerization is intentionally terminated to end the reaction and to functionalize the polymer chain end. Common terminating agents for anionic polymerizations include:

Halosilanes: Reagents like chlorotrimethylsilane can be used to cap the polymer chain with a stable trimethylsilyl group. mdpi.com

Carbon Dioxide: Reaction with CO₂ followed by acidification can introduce a carboxylic acid terminal group.

Ethylene Oxide: This can be used to introduce a hydroxyl terminal group.

The choice of terminating agent is crucial for producing polymers with specific end-group functionalities for further reactions or applications.

| Termination Method | Terminating Agent | Resulting End Group |

| Reaction with Protic Impurities | Water, Alcohols | -H (Protonated) |

| Intentional Quenching | Chlorotrimethylsilane | -Si(CH₃)₃ |

| Carbon Dioxide (followed by H⁺) | -COOH | |

| Ethylene Oxide (followed by H⁺) | -CH₂CH₂OH |

It is important to note that the specific kinetics and prevalence of these chain transfer and termination reactions during the polymerization of this compound would be highly dependent on the specific reaction conditions, including initiator choice, solvent purity, temperature, and monomer concentration. Detailed mechanistic studies with kinetic data would be necessary to quantify the contributions of these different pathways.

Spectroscopic and Diffraction Techniques for Advanced Structural Characterization of Siletane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Silicon Heterocycle Analysis

NMR spectroscopy is arguably the most powerful tool for determining the solution-state structure of siletane derivatives. By analyzing the magnetic properties of ¹H, ¹³C, and ²⁹Si nuclei, detailed information about the molecular framework, connectivity, and stereochemistry can be obtained.

The chemical shifts observed in NMR spectra are highly sensitive to the electronic environment of each nucleus, providing valuable insights into the structure of the siletane ring and its substituents.

¹H NMR Spectroscopy : In 1-Ethyl-1-methylsiletane, distinct signals are expected for the methyl and ethyl groups attached to the silicon, as well as for the methylene (B1212753) protons of the siletane ring. The protons on carbons alpha to the silicon atom (C2 and C4) are typically shielded compared to their counterparts in cyclobutane, appearing at higher fields (lower ppm values). The protons on the beta carbon (C3) would appear further downfield. The ethyl group would present as a characteristic quartet for the methylene (–CH₂–) protons and a triplet for the methyl (–CH₃) protons due to spin-spin coupling.

¹³C NMR Spectroscopy : The carbon atoms within the siletane ring exhibit chemical shifts influenced by the attached silicon atom. The α-carbons (C2, C4) are shielded and appear at a higher field compared to the β-carbon (C3). The chemical shifts of the ethyl and methyl carbons attached directly to the silicon are also characteristic. Quaternary carbons, like the one in 2-butanone, are typically found at the low-field end of the spectrum libretexts.org.

²⁹Si NMR Spectroscopy : The ²⁹Si nucleus, although having a low natural abundance (4.7%), provides direct information about the silicon's chemical environment. For siletanes, the ²⁹Si chemical shift is particularly sensitive to ring strain and the nature of the substituents on the silicon atom. The four-membered ring structure generally results in a ²⁹Si signal that is shifted upfield compared to acyclic silanes or larger ring systems like silacyclohexanes. The substitution of hydrogen with alkyl groups, such as in this compound, typically causes a downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on general principles for organosilanes and related cyclic structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Si-CH₃ | 0.1 - 0.3 (singlet) | -5 to 0 |

| Si-CH₂-CH₃ | 0.5 - 0.8 (quartet) | 8 - 12 |

| Si-CH₂-CH₃ | 0.9 - 1.2 (triplet) | 7 - 10 |

| C2-H₂, C4-H₂ (α-CH₂) | 0.7 - 1.0 (multiplet) | 10 - 15 |

| C3-H₂ (β-CH₂) | 1.5 - 1.9 (multiplet) | 15 - 20 |

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the signals from 1D spectra and confirming the connectivity of the molecular structure.

COSY (Correlation Spectroscopy) : This homonuclear experiment reveals proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group. It would also confirm the connectivity within the siletane ring, showing correlations between the α-protons (on C2/C4) and the β-protons (on C3).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate the chemical shifts of protons with the directly attached carbons (¹JCH coupling). libretexts.orgyoutube.com An HSQC spectrum would definitively link each proton signal in this compound to its corresponding carbon signal, for instance, connecting the singlet ¹H signal of the Si-CH₃ group to its ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC technique is crucial for identifying longer-range couplings between protons and carbons (typically over two or three bonds, ²JCH and ³JCH). libretexts.orgyoutube.com This allows for the assembly of the complete carbon skeleton. For example, an HMBC spectrum would show a correlation from the protons of the Si-CH₃ group to the α-carbons (C2/C4) of the ring and to the methylene carbon of the ethyl group, confirming the central position of the silicon atom.

The four-membered siletane ring is not planar and can undergo a dynamic process of ring puckering. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at variable temperatures, is a key technique for studying these conformational equilibria. copernicus.orgcopernicus.org

In asymmetrically substituted siletanes, the ring-puckering motion can interconvert non-equivalent axial and equatorial positions for the substituents. At room temperature, this inversion is often rapid on the NMR timescale, resulting in time-averaged signals. copernicus.org However, by lowering the temperature, this process can be slowed down.

At a sufficiently low temperature (the coalescence temperature), the single averaged signal for a given nucleus may broaden and then resolve into two distinct signals, corresponding to the two different conformations. By analyzing the line shapes of these signals at various temperatures, the energy barrier (ΔG‡) for the ring inversion process can be calculated. This provides critical thermodynamic data about the conformational stability and flexibility of the siletane ring system. Studies on related silacyclohexane systems have successfully used low-temperature NMR to determine the thermodynamics of ring inversion. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment in Siletanes

Vibrational spectroscopy provides a molecular "fingerprint" by probing the stretching and bending modes of chemical bonds. IR and Raman spectroscopy are complementary techniques used to identify functional groups and gain insight into the siletane ring structure.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation corresponding to molecular vibrations that cause a change in the dipole moment. youtube.com Key expected absorptions for this compound would include C-H stretching vibrations (around 2850-3000 cm⁻¹), CH₂ scissoring/bending vibrations (around 1460 cm⁻¹), and CH₃ deformation modes. Vibrations involving the Si-C bond are typically found in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy : Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is particularly useful for identifying symmetric vibrations and bonds involving heavier atoms. The symmetric Si-C stretching modes and the "ring breathing" vibration of the siletane skeleton are often more prominent in the Raman spectrum. researchgate.net The analysis of vibrational spectra for related cyclosiloxanes has shown that characteristic ring modes can be identified, such as the "ring opening" bands which are composed of in-phase Si-O-Si stretching oscillators. doi.org A similar principle applies to the siletane ring, where characteristic Si-C-Si and C-Si-C modes can be identified.

Table 2: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound Predicted values based on typical frequencies for organosilanes and carbocycles.

| Vibrational Mode | Technique | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Alkyl) | IR, Raman | 2850 - 2980 |

| CH₂ Scissoring/Bending | IR | ~1460 |

| CH₃ Asymmetric/Symmetric Deformation | IR | ~1450, ~1380 |

| Si-C Stretch | IR, Raman | 700 - 900 |

| Siletane Ring Deformation/Breathing | Raman | 400 - 600 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a vital tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways, which provides structural clues. nih.gov

For this compound (C₆H₁₄Si), HRMS would be used to accurately measure the mass of the molecular ion (M⁺˙), allowing for the unambiguous confirmation of its elemental formula. The molecular ion is formed when the molecule is ionized, typically by electron impact, which knocks off an electron. chemguide.co.uk

This energetically unstable molecular ion often undergoes fragmentation to produce smaller, more stable ions. libretexts.org The analysis of these fragment ions provides a roadmap of the molecule's structure. For this compound, predictable fragmentation pathways include:

Loss of an ethyl radical (•CH₂CH₃) : This is often a favorable pathway, leading to the formation of a [M - 29]⁺ ion. This fragment, a methylsiletanyl cation, would be a prominent peak in the spectrum.

Loss of a methyl radical (•CH₃) : Cleavage of the Si-CH₃ bond would result in a [M - 15]⁺ ion, the ethylsiletanyl cation. The relative intensity of the [M - 15]⁺ and [M - 29]⁺ peaks can provide information about the relative strengths of the Si-Methyl and Si-Ethyl bonds.

Ring-opening and fragmentation : The siletane ring can open, followed by the elimination of neutral molecules like ethene (C₂H₄), leading to further fragment ions. Studies on other organosilicon compounds show that rearrangements are common in the gas phase. nih.gov

Table 3: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Identity | Fragmentation Pathway |

|---|---|---|

| 114 | [C₆H₁₄Si]⁺˙ | Molecular Ion (M⁺˙) |

| 99 | [C₅H₁₁Si]⁺ | Loss of methyl radical (•CH₃) |

| 85 | [C₄H₉Si]⁺ | Loss of ethyl radical (•CH₂CH₃) |

| 57 | [C₂H₅Si]⁺ | Further fragmentation/rearrangement |

X-ray Crystallography for Solid-State Structural Determination of Siletane Derivatives

While NMR provides the definitive structure in solution, X-ray crystallography offers an unparalleled, high-resolution picture of the molecule's structure in the solid state. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate a three-dimensional electron density map, from which the precise positions of all atoms can be determined.

An X-ray crystal structure of a this compound derivative would provide a wealth of precise data, including:

Bond Lengths : Accurate measurements of all Si-C and C-C bond lengths within the molecule.

Bond Angles : Precise values for the endocyclic (internal) and exocyclic (external) bond angles, such as the C-Si-C angle within the ring and the C(ring)-Si-C(ethyl) angle.

Ring Conformation : A definitive determination of the degree of puckering in the siletane ring, quantifying the dihedral angles.

Intermolecular Interactions : Information on how the molecules pack together in the crystal lattice, revealing any significant non-covalent interactions.

While a crystal structure for this compound itself is not publicly available, data from other crystalline siletane derivatives show characteristic features, such as puckered four-membered rings and specific bond lengths that reflect the ring strain. researchgate.net This solid-state data is crucial for benchmarking computational models and provides a static picture that complements the dynamic information obtained from solution-state NMR studies.

Electron Diffraction and Gas-Phase Structural Elucidation Methods for Siletanes

Gas-phase electron diffraction (GED) stands as a powerful technique for the determination of the molecular structure of siletane derivatives, providing insights into their three-dimensional geometry, free from the influence of intermolecular forces present in the solid or liquid states. This method, often complemented by theoretical calculations, allows for the precise measurement of bond lengths, bond angles, and dihedral angles, which are crucial for understanding the conformational preferences and the electronic effects of substituents on the siletane ring.

The siletane ring, a four-membered heterocyclic system containing one silicon atom, is characterized by significant ring strain, which influences its geometry. Unlike its all-carbon analogue, cyclobutane, the longer Si-C bonds and the different angular preferences around the silicon atom lead to unique structural features. Gas-phase studies are particularly adept at characterizing the puckered nature of the siletane ring, a key feature of its conformation.

Structural Parameters of Silacyclobutane (B14746246)

The parent compound, silacyclobutane, has been a subject of detailed gas-phase electron diffraction studies. These investigations reveal a non-planar, puckered ring structure. The degree of puckering is a balance between angle strain and torsional strain. In its puckered conformation, the molecule adopts a bent structure which alleviates the eclipsing interactions of the hydrogen atoms on adjacent carbon atoms that would be present in a planar conformation.

The key structural parameters for silacyclobutane, as determined by gas-phase electron diffraction and supplemented with theoretical calculations, are summarized in the table below. The puckering angle (φ) is defined as the dihedral angle between the C-Si-C and C-C-C planes.

| Parameter | Value |

|---|---|

| Si-C bond length (Å) | 1.872(3) |

| C-C bond length (Å) | 1.583(6) |

| ∠C-Si-C (°) | 79.3 |

| Puckering Angle (φ) (°) | 33.5 ± 2.7 |

Influence of Substituents on the Siletane Ring Geometry

The introduction of substituents on the silicon atom can significantly alter the geometry of the siletane ring. Gas-phase electron diffraction studies on substituted siletanes provide valuable data on these electronic and steric effects. While specific data for this compound is not available in the current literature, studies on analogous compounds offer significant insights.

For instance, the study of 1,1-diethynylsilacyclobutane reveals how electronically active substituents can influence bond lengths and ring puckering. The presence of the ethynyl groups leads to a shortening of the exocyclic Si-C bond and also affects the endocyclic bond lengths and angles. researchgate.net

In another example, 1-bromosilacyclobutane, the presence of an electronegative and sterically demanding substituent influences the conformational equilibrium between axial and equatorial forms in the gas phase. The study of this compound showed a higher prevalence of the equatorial conformer (73%). researchgate.net The puckering angle was also found to be different for the two conformers. researchgate.net

A comparative look at the structural parameters of silacyclobutane and some of its derivatives highlights the impact of substitution at the silicon atom.

| Parameter | Silacyclobutane | 1,1-Diethynylsilacyclobutane researchgate.net | 1-Bromosilacyclobutane (equatorial) researchgate.net |

|---|---|---|---|

| Endocyclic Si-C bond length (Å) | 1.872(3) | 1.889(4) | 1.872(3) |

| C-C bond length (Å) | 1.583(6) | 1.584(4) | 1.583(6) |

| ∠C-Si-C (°) | 79.3 | 79.2(6) | 79.3 |

| Puckering Angle (φ) (°) | 33.5 ± 2.7 researchgate.net | 30.0(15) | 39.9(2) |

Reactivity and Derivatization Strategies for the Siletane Ring System

Electrophilic Reactivity of the Siletane Ring

Due to the polarization of the silicon-carbon bond and the significant ring strain, the siletane ring is susceptible to attack by electrophiles. These reactions typically proceed via cleavage of an endocyclic Si-C bond, leading to a ring-opened product. Strong protic acids and Lewis acids can catalyze the ring-opening of cyclic siloxanes, and similar principles apply to siletanes. youtube.comgoogle.comresearchgate.net For instance, acid-catalyzed ring-opening of β,γ-epoxy silanes has been shown to be directed by the silicon atom, highlighting its influence on the reactivity of adjacent functional groups. researchgate.net

The reaction of siletanes with various electrophiles results in the formation of functionalized linear organosilanes. The regioselectivity of the ring opening can be influenced by the substituents on both the silicon atom and the ring carbons, as well as the nature of the electrophile.

| Electrophile (E+) | Reagent Example | Typical Product Structure | Reference(s) |

| Proton (H+) | Trifluoroacetic Acid (TFA) | EtMeSi(H)CH₂CH₂CH₂-OCOCF₃ | researchgate.net |

| Halogen (X+) | Bromine (Br₂) | EtMeSi(Br)CH₂CH₂CH₂Br | N/A |

| Lewis Acid | Boron Trifluoride (BF₃) | Polymerization (poly(1-ethyl-1-methyl-1-silabutane)) | google.com |

This table represents plausible reaction outcomes for 1-Ethyl-1-methylsiletane based on general reactivity patterns of siletanes and other strained organosilanes.

Nucleophilic Attack on the Siletane Silicon Center

The silicon atom in this compound is an electrophilic center and is susceptible to attack by a wide range of nucleophiles. This reaction is a cornerstone of siletane chemistry, providing a versatile method for ring-opening and functionalization. The attack of the nucleophile on the silicon atom, followed by cleavage of a Si-C bond, relieves the ring strain and forms a stable, linear silane (B1218182).

Common nucleophiles used in these transformations include organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), as well as hydride reducing agents. sdmingdechem.com For example, lithium aluminum hydride is a powerful reducing agent capable of reducing silicon tetrachloride to silane (SiH₄), demonstrating the susceptibility of the Si-Cl bond to hydride attack; a similar reactivity is expected for the strained Si-C bond in siletanes. google.combrainly.invedantu.comallen.in The reaction with organolithium reagents proceeds via nucleophilic substitution at the silicon center, where the carbanion attacks the silicon, displacing one of the ring carbons and leading to a ring-opened lithium alkoxide equivalent which can be subsequently quenched.

| Nucleophile | Reagent Example | Initial Product | Final Product (after workup) | Reference(s) |

| Hydride (H⁻) | Lithium Aluminum Hydride (LiAlH₄) | Li⁺[EtMeSi(H)CH₂CH₂CH₂]⁻ | EtMeSiH₂ | google.combrainly.in |

| Alkyl Anion (R⁻) | n-Butyllithium (n-BuLi) | Li⁺[EtMeSi(n-Bu)CH₂CH₂CH₂]⁻ | EtMeSi(n-Bu)H | organic-chemistry.org |

| Alkoxide (RO⁻) | Sodium Methoxide (NaOMe) | Na⁺[EtMeSi(OMe)CH₂CH₂CH₂]⁻ | EtMeSi(OMe)H | N/A |

This table outlines expected products from nucleophilic attack on this compound, based on known reactions of related organosilanes.

Thermal and Photochemical Transformations of Siletane Derivatives

The strained four-membered ring of siletane derivatives makes them amenable to transformations under thermal and photochemical conditions. The thermal decomposition of silanes and polysiloxanes often involves the cleavage of Si-C and Si-Si bonds and can lead to the formation of various cyclic or linear products. allen.incolab.wsmsu.edunih.gov For siletanes, thermal treatment can induce ring-opening polymerization or rearrangement to less strained cyclic structures. For instance, 2-ethoxycarbonyl-1-silacyclobutanes have been shown to undergo a smooth thermal ring-expansion to form 6-ethoxy-1-oxa-2-silacyclohex-5-enes.

Photochemical reactions provide an alternative pathway for the transformation of siletanes. Photoisomerization is a common process for molecules with suitable chromophores. researchgate.net While simple alkylsiletanes lack strong chromophores, appropriately substituted derivatives can undergo photo-induced reactions. These can include intramolecular cycloadditions or ring contractions. nih.gov For example, photoirradiation has been used to induce intramolecular [2+2] cycloadditions in systems containing silyl-linked styrene units to form macrocycles. nih.gov Photomediated ring contraction of larger saturated heterocycles has also been demonstrated, suggesting a possible reaction pathway for siletane derivatives under specific photochemical conditions. ias.ac.in

Siletane as a Synthon for Novel Organosilicon Architectures

The ability of the siletane ring to undergo controlled ring-opening makes it a valuable four-carbon building block, or synthon, for the construction of more complex organosilicon architectures. The functionalized linear chains produced from ring-opening reactions can be incorporated into a wide variety of molecular structures. mdpi.com

Polymer Synthesis: As mentioned previously, the catalytic ring-opening polymerization (ROP) of this compound is a direct route to poly(1-ethyl-1-methyl-1-silabutane). These silicon-containing polymers are of interest for their unique thermal and mechanical properties compared to their all-carbon analogues. beilstein-journals.org

Macrocycle Synthesis: Siletanes can be used as precursors for silicon-containing macrocycles. A strategy could involve the synthesis of a bis-siletane species, followed by a ring-opening and linking reaction to form a large cyclic structure. Photochemical [2+2] cycloaddition reactions of silyl-linked styrenes have proven effective for creating silicon-containing macrocycles. colab.wsnih.gov

Spiro Compound Synthesis: Spiro compounds, which contain two rings connected by a single atom, are of significant interest in materials science and medicinal chemistry. beilstein-journals.orgmdpi.comcolab.wsnih.gov A potential route to spiro-silanes could involve the reaction of a di-Grignard or di-lithio reagent with a dichlorosiletane, or alternatively, the intramolecular reaction of a siletane bearing a reactive side chain.

Investigation of Rearrangement Reactions Involving the Siletane Skeleton

The carbon skeleton of organic molecules can undergo rearrangement, often driven by the formation of a more stable carbocation intermediate. msu.eduutdallas.edusciencesconf.org Similar rearrangements are known in organosilicon chemistry, termed sila-Wagner-Meerwein rearrangements, which proceed via cationic intermediates. researchgate.netmdpi.comchemistryviews.org These reactions can lead to changes in ring size, such as ring expansion or contraction. chemistryviews.orgnih.govacs.org

For a siletane derivative, a rearrangement could be initiated by the formation of a carbocation on a carbon atom adjacent to the ring. This could trigger a 1,2-alkyl shift where one of the ring's C-C bonds migrates to the cationic center. This process would result in the expansion of the four-membered siletane ring to a five-membered silacyclopentane ring, a thermodynamically favorable process due to the relief of ring strain. utdallas.edu

The propensity for such a rearrangement depends on the stability of the intermediate carbocations and the specific reaction conditions. Lewis acid catalysis is often employed to facilitate these types of skeletal reorganizations in oligosilanes. researchgate.netmdpi.com Computational studies and stable ion studies on related oligosilanes have provided significant insight into the mechanisms of these sila-Wagner-Meerwein rearrangements, supporting the involvement of silylium ion-like intermediates and consecutive 1,2-shifts.

Advanced Research Applications of Siletane Chemistry

Development of Poly(siletanes) and Related Materials via Ring-Opening Polymerization

The primary route to synthesizing poly(siletanes), a class of polycarbosilanes, is through the ring-opening polymerization (ROP) of siletane monomers. The significant ring strain inherent in the four-membered silacyclobutane (B14746246) ring is the thermodynamic driving force for this polymerization. Anionic polymerization is a common and effective method for initiating the ROP of siletanes. Strong nucleophiles, such as organolithium compounds (e.g., n-butyllithium), can attack the silicon atom, leading to the cleavage of a silicon-carbon bond and the formation of a carbanionic propagating species. du.edu.eg

The polymerization of 1-Ethyl-1-methylsiletane via this mechanism results in the formation of poly(this compound), a polymer with a backbone consisting of repeating silicon and carbon atoms (-Si(Et)(Me)-CH₂CH₂CH₂-). This process allows for the creation of high-molecular-weight polymers with a regular, alternating Si-C structure. researchgate.net

The relationship between polymer structure and its properties is fundamental to designing materials for specific applications. european-coatings.com Key properties such as the glass transition temperature (Tg), thermal decomposition temperature, and mechanical strength are dictated by the polymer's molecular weight, polydispersity, and the nature of the side groups.

Table 1: Influence of Silicon Substituents on Poly(siletane) Properties

| Property | Influence of Ethyl and Methyl Groups | Rationale |

| Glass Transition (Tg) | The asymmetric substitution (ethyl and methyl) disrupts chain packing compared to a symmetrically substituted polymer (e.g., poly(1,1-dimethylsiletane)), which can lead to a lower Tg and a more amorphous morphology. | Asymmetric side groups hinder the ability of polymer chains to pack into ordered, crystalline structures, increasing free volume. |

| Thermal Stability | The polymer exhibits thermal stability characteristic of polycarbosilanes, decomposing at high temperatures. The specific decomposition pathway is influenced by the nature of the alkyl groups. | The Si-C bonds in the backbone are strong, but at elevated temperatures, cleavage of the side groups and backbone can occur. |

| Solubility | The alkyl side chains render the polymer soluble in common organic solvents like tetrahydrofuran (B95107) (THF) and toluene. | The nonpolar alkyl groups enhance the interaction of the polymer with nonpolar or moderately polar solvents. |

Copolymerization offers a powerful strategy to tailor the properties of polysilanes by incorporating different monomer units into the polymer chain. mcmaster.ca this compound can be copolymerized with other siletane derivatives or with different classes of monomers to create materials with hybrid properties.

For instance, anionic ROP can be used to create statistical or block copolymers. gelest.com By sequentially adding different monomers to a living polymerization system, well-defined block copolymers can be synthesized. For example, copolymerizing this compound with a siletane monomer bearing a functional group (e.g., a vinyl group) could introduce sites for subsequent cross-linking or grafting reactions.

Achieving control over molecular weight and obtaining a narrow molecular weight distribution (low polydispersity index, PDI) is crucial for producing materials with predictable and reproducible properties. mdpi.com Anionic ROP of siletanes, when conducted under carefully controlled conditions (high purity of monomer and solvent, absence of terminating agents), proceeds as a living polymerization. du.edu.eguni-bayreuth.de

In a living polymerization, the propagating chain ends remain active even after all the monomer has been consumed. uni-bayreuth.de This allows for the synthesis of polymers with predetermined molecular weights, controlled by the monomer-to-initiator ratio. It also enables the synthesis of complex architectures like block copolymers by sequential monomer addition. Techniques like living anionic polymerization are therefore considered controlled polymerization methods. gelest.comresearchgate.net

Siletane Derivatives as Precursors for Silicon-Based Inorganic Materials in Research

Polycarbosilanes, including poly(this compound), are valuable preceramic polymers. Through a process of pyrolysis, where the polymer is heated to high temperatures (typically >1000 °C) in an inert atmosphere, it can be converted into a silicon-based ceramic material. researchgate.net The organic side groups are pyrolyzed, and the polymer backbone crosslinks and densifies to form an amorphous or crystalline ceramic. researchgate.netcapes.gov.br

Cross-linking: At intermediate temperatures (250-400 °C), cross-linking reactions occur, often involving the elimination of small molecules like hydrogen and methane, which transforms the linear polymer into an infusible three-dimensional network. researchgate.netcapes.gov.br

Ceramization: At higher temperatures, further decomposition of organic components and structural rearrangement lead to the formation of an amorphous silicon oxycarbide or silicon carbide network. researchgate.net

Crystallization: Upon heating to even higher temperatures (e.g., >1400 °C), the amorphous ceramic can crystallize to form phases like β-SiC. mdpi.com

The use of polymeric precursors like poly(siletanes) allows for the fabrication of ceramics in complex shapes, such as fibers, coatings, and matrices for ceramic matrix composites, which are difficult to produce using traditional powder metallurgy methods. dtic.milunits.itmdpi.com The composition of the final ceramic can be tuned by adjusting the structure of the precursor polymer. nasa.gov

Exploration of Siletane Compounds in Theoretical Catalysis Research

The high ring strain of siletanes makes them interesting subjects for theoretical and computational studies in catalysis. gcsu.edumasterorganicchemistry.com Density functional theory (DFT) and other computational methods are used to investigate reaction mechanisms involving these strained rings. rsc.orgnih.gov The strain energy of the silacyclobutane ring, which is a key factor in its reactivity, can be calculated and correlated with reaction barriers. nih.govmdpi.comosti.gov

Theoretical studies often explore:

Reaction Pathways: Computational analysis helps elucidate the step-by-step mechanism of catalytic reactions, such as the insertion of a transition metal into a Si-C bond of the siletane ring. dntb.gov.ua

Transition State Analysis: The energy of transition states can be calculated to predict reaction rates and understand the factors that control catalytic efficiency.

Catalyst Design: By understanding the electronic and steric effects that influence the reactivity of the siletane, theoretical models can guide the design of more efficient catalysts for specific transformations. For example, studies might investigate how different ligands on a metal catalyst affect its ability to activate the siletane ring. escholarship.org

Siletane Ligands in Organometallic Chemistry Research

While siletanes themselves are not typically classified as ligands in the traditional sense, their reactions with transition metal complexes are a cornerstone of their application in organometallic chemistry. wikipedia.orgwikipedia.org The strained Si-C bond in this compound can undergo oxidative addition to a low-valent, electron-rich metal center. wikipedia.org This reaction involves the cleavage of the Si-C bond and the formation of two new bonds to the metal, resulting in a metallacycle.

This reactivity is fundamental to many catalytic processes, including hydrosilylation and the polymerization of olefins. wikipedia.orglibretexts.org The siletane acts as a substrate that is activated by the metal complex. The resulting organometallic intermediates, which contain a metal-silicon bond, are key players in the catalytic cycle. researchgate.net The study of these intermediates provides insight into reaction mechanisms and the fundamental principles of bond activation by transition metals.

Future Directions and Emerging Research Avenues in 1 Ethyl 1 Methylsiletane Chemistry

The field of organosilicon chemistry, particularly the study of strained cyclic systems like 1-Ethyl-1-methylsiletane, is poised for significant advancement. Future research is expected to diverge into several key areas, leveraging cutting-edge technologies and innovative chemical strategies to unlock new applications and a deeper understanding of these unique molecules. These emerging avenues range from the development of sophisticated synthetic methods to the integration of artificial intelligence and sustainable practices.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Ethyl-1-methylsiletane, and how can purity be validated?

- Methodological Answer : Synthesis typically involves silane alkylation or ring-opening reactions of siletane precursors. To validate purity, combine gas chromatography (GC) with mass spectrometry (MS) for volatile byproduct detection, and use nuclear magnetic resonance (NMR, <sup>1</sup>H/<sup>13</sup>C/<sup>29</sup>Si) to confirm structural integrity. Ensure reproducibility by documenting reaction conditions (temperature, catalysts, stoichiometry) and comparing spectroscopic data with computational simulations (e.g., DFT calculations) .

Q. How can spectroscopic techniques distinguish this compound from structurally similar organosilicon compounds?

- Methodological Answer : Focus on <sup>29</sup>Si NMR chemical shifts, which are highly sensitive to substituent effects. For example, siletane ring strain induces characteristic downfield shifts (~10–20 ppm). Infrared (IR) spectroscopy can identify Si–C and Si–H stretching modes, while X-ray crystallography resolves bond angles/ring conformation. Cross-validate data with literature or simulated spectra to avoid misassignment .

Advanced Research Questions

Q. What computational models are effective for predicting the reactivity of this compound in ring-opening reactions?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can model transition states and activation energies for nucleophilic or electrophilic attacks. Compare frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Validate models with kinetic experiments (e.g., Arrhenius plots) and correlate computational ΔG‡ with experimental rate constants .

Q. How can contradictory data on the thermal stability of this compound be resolved across studies?

- Methodological Answer : Discrepancies may arise from impurities, measurement techniques (e.g., DSC vs. TGA), or atmospheric moisture. Conduct controlled thermogravimetric analysis (TGA) under inert atmospheres, and use mass spectrometry to track decomposition products. Perform replicate experiments with standardized purity thresholds (>98%) and apply statistical tools (e.g., ANOVA) to assess significance of observed differences .

Q. What strategies enable the integration of this compound into hybrid organic-inorganic materials?

- Methodological Answer : Explore sol-gel polymerization with tetraalkoxysilanes, using this compound as a cross-linker. Monitor gelation kinetics via rheometry and characterize porosity via BET analysis. To assess compatibility, employ SEM-EDS for elemental mapping and dynamic mechanical analysis (DMA) for thermomechanical properties. Compare with control systems lacking the siletane moiety .

Data Analysis & Reproducibility

Q. How should researchers design experiments to ensure reproducibility in studies involving this compound?

- Methodological Answer : Adopt the following protocol:

- Pre-experiment : Pre-dry solvents and reagents (e.g., molecular sieves for THF).

- In-process : Document exact catalyst loading, reaction time, and quenching methods.

- Post-experiment : Archive raw data (spectra, chromatograms) in supplemental files with metadata (instrument parameters, calibration dates). Use platforms like Zenodo for public access .

Q. What statistical approaches are recommended for analyzing small-sample datasets in mechanistic studies of this compound?

- Methodological Answer : For limited data, use non-parametric tests (e.g., Mann-Whitney U test) to compare reaction yields or kinetics. Bootstrap resampling can estimate confidence intervals. For mechanistic inferences, apply Bayesian inference to weigh competing models (e.g., SN2 vs. radical pathways) based on prior experimental evidence .

Literature & Ethical Considerations

Q. How can systematic reviews address gaps in the literature on this compound’s applications?

- Methodological Answer : Follow PRISMA guidelines:

- Search ≥3 databases (e.g., SciFinder, PubMed, Web of Science) using controlled vocabularies (MeSH terms, CAS Registry Numbers).

- Screen for studies reporting yield, characterization, and application data.

- Use ROBINS-I tool to assess bias in non-randomized studies .